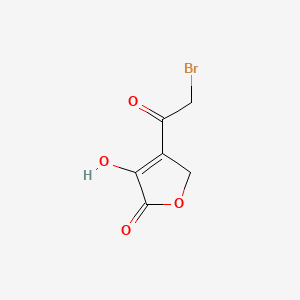

4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

Description

Overview of Furanone Natural Products and Synthetic Analogues

Furanones are widely distributed in nature, contributing to the flavor and aroma of many foods and acting as signaling molecules in various biological systems. nih.gov For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in fruits like strawberries and pineapples, formed naturally through enzymatic pathways or during cooking via the Maillard reaction. nih.gov Another notable example is sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one), which imparts spicy and nutty flavors to foods. nih.govtcichemicals.com Beyond their sensory properties, natural furanones exhibit diverse biological functions. The red seaweed Delisea pulchra produces a range of brominated furanones that act as a chemical defense mechanism, preventing bacterial colonization on its surface. nih.gov

The rich chemical diversity and biological relevance of natural furanones have inspired the synthesis of a vast array of synthetic analogues. researchgate.net Chemists have developed numerous methodologies to construct and functionalize the furanone ring, aiming to create novel compounds with tailored properties. nih.govresearchgate.net These synthetic derivatives have been explored for a wide range of applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.gov A significant area of research focuses on synthetic furanones as inhibitors of bacterial communication, a process known as quorum sensing. unipi.it

The Significance of Halogenated Furanones in Chemical and Biological Research

The introduction of halogen atoms, particularly bromine, onto the furanone scaffold dramatically influences the compound's chemical reactivity and biological activity. nih.govmdpi.com Halogenated furanones, both natural and synthetic, are a focal point of intensive research. The natural furanones produced by Delisea pulchra are prime examples of how halogenation is a key feature for potent biological activity. nih.gov These compounds interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov By mimicking bacterial signaling molecules (acyl-homoserine lactones), these furanones can disrupt gene expression, offering a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. unipi.itnih.gov

In chemical synthesis, halogenated furanones like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromo analog, mucobromic acid, are highly versatile and reactive building blocks. nih.govmdpi.com The presence of labile halogen atoms provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. nih.govmdpi.com This reactivity has been exploited to create libraries of derivatives for screening as potential therapeutics, including anticancer and antimicrobial agents. nih.gov Research has shown that the bromoacetyl group, in particular, can act as a reactive handle for covalent modification of biological targets, such as enzymes, which is a significant area of interest in drug discovery. nih.gov

Structural Elucidation and Academic Positioning of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

While a significant body of literature exists for the furanone class, specific academic research detailing the synthesis and structural elucidation of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is not extensively reported in publicly accessible databases. Therefore, its properties and academic position are inferred from the well-established chemistry of its constituent parts: the 3-hydroxyfuran-2(5H)-one core and the α-bromo ketone functionality.

The core, a 3-hydroxy-2(5H)-furanone, belongs to a class of compounds also known as tetronic acid derivatives in their tautomeric form. This scaffold is characterized by an enol-keto system conjugated with the lactone carbonyl, which imparts distinct chemical properties. The hydroxyl group at the C-3 position is acidic and can participate in various reactions. The C-4 position is nucleophilic and can be functionalized, for instance, through acylation reactions.

The 4-(bromoacetyl) substituent introduces a highly reactive electrophilic center. The structure is composed of:

A five-membered lactone ring (furan-2(5H)-one).

A hydroxyl group at the C-3 position, creating an enol-like system.

An acetyl group at the C-4 position, which is further halogenated with a bromine atom on the methyl group.

The academic significance of this molecule lies in its potential as a bifunctional chemical probe or a precursor for more complex heterocyclic systems. The α-bromo ketone moiety is a well-known alkylating agent, capable of reacting with a wide range of nucleophiles, including amino acid residues in proteins like cysteine and histidine. This makes 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one a potential candidate for use as a covalent inhibitor in biochemical studies or as a starting point for developing targeted therapeutics.

Scope of Academic Research on the Compound and its Derivatives

Given the limited direct research on 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, the scope of academic inquiry is best understood by examining studies on closely related halogenated furanones and molecules containing the bromoacetyl group. Research on derivatives of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold is particularly relevant, as these compounds are extensively studied for their biological activities. nih.govmdpi.com These studies provide a framework for the potential research avenues for the title compound.

The primary areas of investigation for such compounds include:

Antimicrobial and Quorum Sensing Inhibition: A major focus of furanone research is the development of agents that combat bacterial infections by inhibiting biofilm formation and virulence. unipi.it Derivatives are synthesized and tested for their ability to interfere with bacterial communication pathways.

Anticancer Activity: The 2(5H)-furanone skeleton is present in numerous compounds evaluated for their cytotoxicity against various cancer cell lines. nih.gov Research involves synthesizing derivatives with different substituents to establish structure-activity relationships (SAR) and identify potent and selective anticancer agents.

Enzyme Inhibition: The reactive bromoacetyl group makes derivatives of this compound prime candidates for studies as enzyme inhibitors. nih.gov Research would likely involve screening against specific enzyme targets, particularly those with a nucleophilic residue in their active site, to identify potential covalent inhibitors for therapeutic or research purposes.

Synthetic Methodology: The compound itself serves as a versatile synthetic intermediate. The multiple reactive sites—the acidic hydroxyl group, the electrophilic bromoacetyl moiety, and the lactone ring—allow for a wide range of chemical transformations, leading to the synthesis of novel heterocyclic compounds. thieme-connect.com

The following tables summarize research findings for structurally related halogenated furanones, illustrating the typical scope of academic investigation in this area.

Table 1: Biological Activity of Representative Halogenated Furanones

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| Natural Brominated Furanones (from Delisea pulchra) | Quorum Sensing Inhibition | Disrupts acyl-homoserine lactone (AHL) signaling, inhibiting biofilm formation in various bacteria. nih.gov |

| Synthetic Brominated Furanones | Covalent Modification of LuxS | A naturally occurring brominated furanone was shown to covalently modify and inactivate the LuxS enzyme, which is involved in AI-2 quorum sensing. nih.govnih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone Derivatives | Anticancer | Derivatives exhibit cytotoxicity against various cancer cell lines; they are investigated as inhibitors of enzymes like kinases and topoisomerase I. nih.gov |

| 5-Arylidene-furan-2(5H)-one Analogues | Cytotoxicity | Analogues of nostoclide lactones showed moderate cytotoxic activity against HL-60, HCT-8, and other cancer cell lines. researchgate.net |

Table 2: Synthetic Utility of Halogenated Furanones

| Furanone Precursor | Reaction Type | Product Class |

|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) | Nucleophilic Substitution | 4-amino, 4-alkoxy, 4-thio substituted furanones |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) | Ring Transformation | Pyridazinones, Pyrrol-2(5H)-ones |

| 4-Hydroxy-2-alkynoates | Electrophilic Cyclization | 3,4-Dihalogenated furan-2(5H)-ones |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucohalic acids) | Reduction | γ-Lactones |

Data in tables are synthesized from multiple sources for illustrative purposes. nih.govnih.govmdpi.com

Structure

3D Structure

Propriétés

Numéro CAS |

99983-31-0 |

|---|---|

Formule moléculaire |

C6H5BrO4 |

Poids moléculaire |

221.01 g/mol |

Nom IUPAC |

3-(2-bromoacetyl)-4-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H5BrO4/c7-1-4(8)3-2-11-6(10)5(3)9/h9H,1-2H2 |

Clé InChI |

BOCBOFNTVIBVOA-UHFFFAOYSA-N |

SMILES canonique |

C1C(=C(C(=O)O1)O)C(=O)CBr |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Historical Development of Furanone Synthesis Relevant to the Compound

The furan-2(5H)-one skeleton, also known as a butenolide, is a prevalent motif in numerous natural products and pharmacologically active compounds. Historically, the construction of the substituted 3-hydroxyfuran-2(5H)-one core, a tautomer of 4-hydroxytetronic acid, has been a subject of significant research. A cornerstone in the synthesis of this heterocyclic system is the Dieckmann condensation, an intramolecular Claisen condensation of diesters. organic-chemistry.orglibretexts.orgwikipedia.org This base-catalyzed cyclization of 1,4-diesters provides a direct route to cyclic β-keto esters, which, in the case of appropriately substituted precursors, yield the 3-hydroxyfuran-2(5H)-one ring system upon enolization. organic-chemistry.orglibretexts.orgwikipedia.org

Early methods focused on the cyclization of acetoacetates of α-hydroxy esters. Over the years, advancements have led to one-pot syntheses from aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters, which proceed through a tandem transesterification and subsequent Dieckmann cyclization. organic-chemistry.org This approach has enhanced the efficiency and accessibility of the core tetronic acid structure, which serves as a crucial precursor for more complex derivatives like 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one.

De Novo Synthesis Strategies for the 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one Core

A de novo synthesis of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one necessitates a multi-step approach that involves the initial formation of the heterocyclic ring, followed by the introduction and subsequent modification of the acetyl side chain.

The most direct and established method for constructing the 3-hydroxyfuran-2(5H)-one core is the Dieckmann cyclization. organic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the intramolecular condensation of a diester, typically facilitated by a strong base such as sodium ethoxide or potassium tert-butoxide. The mechanism proceeds via the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl of the second ester group, leading to a cyclic β-keto ester. libretexts.org For the synthesis of the 3-hydroxyfuran-2(5H)-one ring, a suitably substituted diester, such as a derivative of tartaric acid or a related α-hydroxy ester, would be the logical starting material.

Table 1: Key Cyclization Reactions for Furanone Core Synthesis

| Reaction Name | Precursors | Base/Catalyst | Product |

|---|---|---|---|

| Dieckmann Condensation | Diesters | Sodium alkoxide | Cyclic β-keto ester |

The introduction of the bromoacetyl group at the C4 position is a two-step process: C-acylation followed by α-bromination.

C-Acylation: The first step is a Friedel-Crafts-type acylation to introduce an acetyl group onto the C4 position of the 3-hydroxyfuran-2(5H)-one ring, yielding 4-acetyl-3-hydroxyfuran-2(5H)-one. Due to the sensitivity of the furan (B31954) ring to strong Lewis acids, which can lead to polymerization, milder conditions are generally preferred over classical Friedel-Crafts protocols that use catalysts like aluminum chloride. benthamdirect.comeurekaselect.comstackexchange.com The use of acetic anhydride (B1165640) with a less aggressive catalyst, or the reaction with acetyl chloride in the presence of a milder Lewis acid, would be a plausible approach. wikipedia.org The enolic nature of the 3-hydroxy group makes the C4 position nucleophilic and susceptible to electrophilic substitution.

α-Bromination: Once the 4-acetyl-3-hydroxyfuran-2(5H)-one intermediate is formed, the next step is the selective bromination of the α-carbon of the acetyl group. This is a standard transformation for ketones. The reaction can be carried out using bromine in an acidic medium, such as acetic acid, or with N-bromosuccinimide (NBS) under radical or acidic conditions. nih.gov The mechanism typically involves the formation of an enol or enolate, which then attacks the bromine source. libretexts.org

Table 2: Representative Conditions for Bromination of Acetyl Groups

| Brominating Agent | Catalyst/Solvent | Substrate Type |

|---|---|---|

| Br₂ | Acetic Acid | Aromatic Ketones |

| N-Bromosuccinimide (NBS) | AIBN (radical initiator) or acid catalyst | Alkyl Ketones |

The 3-hydroxyl group is an intrinsic feature of the tetronic acid core when synthesized via the Dieckmann cyclization of appropriate precursors. The resulting cyclic β-keto ester exists in tautomeric equilibrium with its enol form, which is the 3-hydroxyfuran-2(5H)-one. libretexts.org This enolic hydroxyl group is acidic and plays a crucial role in directing the subsequent C4-acylation. Therefore, no separate step is typically required to introduce this hydroxyl group, as it is formed concurrently with the heterocyclic ring.

Synthesis of Related Halogenated Furanones as Precursors or Analogues

The synthesis of halogenated furanones where the halogen is directly attached to the ring is a well-established field. These compounds can serve as precursors for further functionalization or as structural analogues. Bromination of the furan-2(5H)-one ring itself typically occurs at the C3 or C5 positions, depending on the substituents already present and the reaction conditions. For instance, the reaction of 4-methoxy-2(5H)-furanone with N-bromosuccinimide can yield a mixture of 3-bromo- (B131339) and 5-bromo-derivatives. unipi.it The direct synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucobromic acid, often starts from furfural (B47365) and involves oxidative halogenation. nih.gov These methods provide a comparative framework for understanding the reactivity of the furanone ring towards halogenating agents.

Optimization of Reaction Conditions and Yields

For the Dieckmann cyclization , key parameters to optimize include the choice of base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride), the solvent (e.g., ethanol, THF, DMF), and the reaction temperature. The reaction is often driven to completion by the deprotonation of the acidic β-keto ester product, necessitating at least a stoichiometric amount of base. libretexts.org

In the C-acylation step , the choice of a mild Lewis acid catalyst is paramount to prevent degradation of the furanone ring. Screening various catalysts such as zinc chloride, ferric chloride, or boron trifluoride etherate, along with adjusting the temperature and reaction time, would be necessary to maximize the yield of the 4-acetylated product. google.com

For the final α-bromination step, controlling the stoichiometry of the brominating agent (e.g., Br₂ or NBS) is crucial to avoid di- or tri-bromination of the acetyl group or unwanted reactions with the furanone ring. The choice of solvent and the use of a catalyst (acidic or radical initiator) can also significantly influence the selectivity and rate of the reaction.

Table 3: Parameters for Optimization of Synthetic Steps

| Synthetic Step | Key Parameters to Optimize | Potential Challenges |

|---|---|---|

| Dieckmann Cyclization | Base, Solvent, Temperature | Reversibility of the reaction, side reactions |

| C-Acylation | Lewis Acid Catalyst, Acylating Agent, Temperature | Polymerization or degradation of the furanone ring |

Green Chemistry Approaches in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. For the proposed synthesis of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, green strategies can be integrated at two key stages: the synthesis of the 4-acetyl-3-hydroxyfuran-2(5H)-one precursor and its subsequent bromination.

Synthesis of the Furanone Precursor: 4-acetyl-3-hydroxyfuran-2(5H)-one

The core of the precursor is a tetronic acid (4-hydroxyfuran-2(5H)-one) skeleton. Green approaches can focus on both the formation of this core and its subsequent acylation.

One-Pot and Multicomponent Reactions: Traditional multi-step syntheses often involve isolating intermediates, leading to increased solvent use and potential for waste generation. Modern approaches favor one-pot syntheses. For instance, the synthesis of tetronic acid derivatives can be achieved through tandem processes like transesterification followed by a Dieckmann cyclization in a single pot, which improves efficiency and reduces waste. organic-chemistry.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent another powerful green strategy. The synthesis of complex furanone derivatives using tetronic acid as a building block has been demonstrated in water, a benign solvent, highlighting the potential for environmentally friendly precursor synthesis. nih.gov

Use of Greener Solvents and Catalysts: The synthesis of a related compound, bis-tetronic acid, has been achieved using a natural deep eutectic solvent (NADES) composed of L-proline and glycerol, which acts as both the solvent and catalyst. researchgate.net This approach, often enhanced by microwave irradiation for energy efficiency, eliminates the need for volatile organic compounds (VOCs). researchgate.net Such methodologies could be adapted for the synthesis of the tetronic acid core, aligning with the principles of using safer solvents and promoting catalysis.

Table 1: Comparison of Conventional vs. Green Approaches for Tetronic Acid Synthesis

| Feature | Conventional Method (e.g., Dieckmann Condensation) | Green Approach (e.g., MCR in Water) |

|---|---|---|

| Solvent | Typically organic solvents (e.g., THF, DMF) | Water, Deep Eutectic Solvents |

| Catalyst | Strong bases (e.g., potassium tert-butoxide) | Often biocatalysts (e.g., glycine) or organocatalysts |

| Procedure | Multi-step with intermediate isolation | One-pot, multicomponent reaction |

| Waste | Higher generation of solvent and reagent waste | Minimal waste, higher atom economy |

| Energy | Often requires heating over long periods | Can be accelerated by microwave irradiation |

Selective Bromination

The second crucial step is the bromination of the acetyl group's alpha-carbon. Traditional methods for such transformations often rely on hazardous reagents and solvents.

Safer Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. nih.gov A cornerstone of green bromination is replacing it with safer alternatives. N-Bromosuccinimide (NBS) is a common substitute, being a solid and easier to handle. cambridgescholars.com However, the greenest approaches involve the in-situ generation of the brominating species, which avoids the transportation and storage of hazardous materials. Systems such as potassium bromide (KBr) with an oxidant like Oxone or hydrogen peroxide (H₂O₂) can generate bromine in the reaction mixture, ensuring it is consumed as it is formed. nih.govorganic-chemistry.org

Benign Solvent Systems: The use of chlorinated solvents like carbon tetrachloride (CCl₄), a common solvent for NBS brominations, is now largely prohibited due to its toxicity and environmental persistence. Green chemistry promotes the use of safer alternatives. Water is an ideal green solvent, and phase-transfer catalysts can be employed to facilitate reactions between aqueous and organic phases. Other green solvents under investigation include ionic liquids and deep eutectic solvents. researchgate.net

Continuous Flow Technology: A significant advancement in safety and efficiency is the use of continuous flow reactors. nih.govnih.gov In this setup, small quantities of reagents are mixed and reacted continuously in a tube reactor. For bromination, an oxidant like NaOCl can be reacted with HBr to generate bromine in situ, which is immediately mixed with the substrate. nih.govnih.gov Any excess bromine can be quenched instantly at the end of the flow path. This technology drastically reduces the risks associated with handling bulk quantities of bromine and minimizes the potential for runaway reactions. nih.gov

Table 2: Comparison of Bromination Methodologies

| Feature | Conventional Method | Green Alternative | Advanced Green Approach |

|---|---|---|---|

| Reagent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | In-situ generation (e.g., NaOCl/HBr) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Acetic Acid | Water, Flow Reactor (minimal solvent) |

| Safety | High risk (toxic, corrosive) | Moderate risk (solid reagent) | High safety (minimal hazardous material at any time) |

| Byproducts | HBr | Succinimide | Inorganic salts (e.g., NaCl) |

| Efficiency | Variable | Good | High, with excellent control |

By integrating these green chemistry principles—utilizing one-pot reactions in aqueous media for the precursor synthesis and employing in-situ generated bromine in a continuous flow system for the final transformation—a significantly safer and more sustainable synthetic route to 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one can be envisioned.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Furanone Ring System

The 2(5H)-furanone core is a key structural motif that significantly influences the molecule's reactivity. Its conjugated system and lactone functionality are central to its chemical behavior.

The furanone ring in 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one features a conjugated system, specifically an α,β-unsaturated carbonyl group (a lactone). This conjugation gives rise to both electrophilic and nucleophilic character at different positions within the ring.

Electrophilic Character: The carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system are electrophilic. The electron-withdrawing effect of the carbonyl oxygen makes the carbonyl carbon susceptible to nucleophilic attack. This effect is extended through the double bond, rendering the β-carbon also electron-deficient and prone to attack by nucleophiles. This is a classic example of Michael addition or 1,4-conjugate addition.

Nucleophilic Character: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen can activate the conjugated system towards nucleophilic attack.

The reactivity of conjugated systems can be influenced by both kinetic and thermodynamic factors. Reactions leading to the kinetic product are typically faster, while those favoring the thermodynamic product result in a more stable outcome.

| Site | Character | Reason | Potential Reactions |

|---|---|---|---|

| Carbonyl Carbon (C2) | Electrophilic | Adjacent to electronegative oxygen. | Nucleophilic acyl addition. |

| β-Carbon (C4) | Electrophilic | Part of a conjugated system with an electron-withdrawing group. | Michael (1,4-conjugate) addition. |

| Carbonyl Oxygen | Nucleophilic/Basic | Presence of lone pair electrons. | Protonation, coordination to Lewis acids. |

The lactone (cyclic ester) structure of the furanone ring makes it susceptible to ring-opening reactions, typically through hydrolysis. This can occur under both acidic and basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the carbonyl carbon is attacked, leading to the cleavage of the ester bond and the formation of a carboxylate and a hydroxyl group.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for attack by a weak nucleophile like water. This also results in the opening of the ring to form a carboxylic acid and a hydroxyl group.

Some furanone derivatives can exist in equilibrium with an open-chain tautomer. For instance, 5-hydroxy-2(5H)-furanone is in equilibrium with its cis-β-formylacrylic acid isomer. Similar tautomeric equilibria could be possible for derivatives like 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one, which would significantly influence its reaction pathways.

Rearrangement reactions are also a possibility for furanone systems, often driven by the formation of more stable products. For example, under certain conditions, 5-hydroxy-2(5H)-furanone can isomerize to succinic anhydride (B1165640).

Reactivity of the Bromoacetyl Moiety

The bromoacetyl group is a highly reactive functional group due to the presence of both a carbonyl group and a halogen on the α-carbon.

The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. The bromine atom is a good leaving group, making this site prime for nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.

A wide variety of nucleophiles can displace the bromide ion, including:

Amines

Thiols

Carboxylates

Hydroxides

The reactivity of the bromoacetyl group in SN2 reactions is exceptionally high compared to other alkyl halides.

The bromoacetyl group is an α-haloketone. This structural feature has several important reactivity implications:

Enhanced Electrophilicity of the Carbonyl Carbon: The presence of the electronegative bromine atom on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Acidity of the α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. The presence of the halogen further increases the acidity of these protons.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to form a carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base).

The general mechanism for the acid-catalyzed halogenation of a ketone involves the formation of an enol intermediate, which then acts as a nucleophile to attack the halogen.

| Reactive Site | Reaction Type | Key Features | Example Nucleophiles/Reagents |

|---|---|---|---|

| α-Carbon (C-Br) | SN2 Displacement | Good leaving group (Br-), activated by adjacent carbonyl. | Amines, thiols, carboxylates. |

| Carbonyl Carbon | Nucleophilic Addition | Enhanced electrophilicity due to α-bromine. | Hydrides, organometallics. |

| α-Protons | Deprotonation (Enolate Formation) | Increased acidity due to carbonyl and bromine. | Bases (e.g., alkoxides). |

| Entire Moiety | Favorskii Rearrangement | Requires a strong, non-nucleophilic base. | Sodium methoxide. |

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position of the furanone ring is an enolic hydroxyl, which imparts both acidic and nucleophilic properties.

Acidity: The proton of the hydroxyl group is acidic and can be removed by a base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atom, C3, and the carbonyl oxygen at C2.

Nucleophilicity: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile. It can participate in reactions such as etherification and esterification.

Tautomerism: This hydroxyl group is part of an enol system that can be in equilibrium with its keto tautomer. The position of this equilibrium is influenced by the solvent and other structural features of the molecule. The rapid racemization of some natural furanones is attributed to this keto-enol tautomerism.

The presence of a hydroxyl group on a furanone ring can make the molecule susceptible to attack from various nucleophiles. The hydroxyl group can undergo typical alcohol reactions such as the formation of ethers and esters.

Esterification and Etherification Reactions

The presence of a hydroxyl group at the C3 position allows for conventional esterification and etherification reactions. The nucleophilicity of this hydroxyl group is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the bromoacetyl substituent.

Esterification: In the presence of a suitable acid catalyst or through the use of more reactive acylating agents like acyl chlorides or anhydrides, the 3-hydroxyl group can be esterified. For instance, in related 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group readily reacts with acylating compounds in the presence of a base. mdpi.comnih.gov This suggests that 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one would likely undergo similar transformations to yield the corresponding 3-acyloxy derivatives.

Etherification: Etherification of the 3-hydroxyl group can be achieved under standard conditions, such as the Williamson ether synthesis, involving deprotonation with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to avoid competing reactions involving the bromoacetyl moiety.

Tautomerism and its Influence on Reactivity

The 3-hydroxyfuran-2(5H)-one core of the molecule exists in equilibrium between its keto and enol tautomeric forms. The enolic form, 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one, is generally the more stable tautomer due to the formation of a conjugated system. This tautomerism is a key determinant of the compound's reactivity. mdpi.comnih.gov

The enol form possesses nucleophilic character at the C4 position, which can influence its participation in certain reactions. However, the strong electron-withdrawing effect of the bromoacetyl group at this position significantly diminishes this nucleophilicity. The acidic proton of the 3-hydroxyl group can be removed by a base, generating an enolate that can then participate in various reactions. The presence of the bromoacetyl group will also influence the acidity of this proton.

Transition Metal-Catalyzed Cross-Coupling Reactions

In principle, the bromoacetyl group could serve as an electrophilic partner in Suzuki, Sonogashira, and Stille couplings. These reactions would involve the palladium-catalyzed coupling of the furanone derivative with an organoboron, organocopper/alkyne, or organotin reagent, respectively. However, the reactivity of an α-bromo ketone in these coupling reactions can be complicated by competing side reactions, such as enolate formation and subsequent self-condensation or decomposition. For other furanone derivatives, successful Suzuki couplings have been reported where a leaving group is present on the furanone ring itself, such as a tosylate or a halogen. nih.govysu.amlookchem.comorganic-chemistry.org For example, 3,4-dibromo-2(5H)-furanone has been successfully used in Suzuki coupling reactions for the synthesis of bis-arylated derivatives. nih.gov

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) or Buchwald-Hartwig amination (coupling with an amine), could also be envisioned at the bromoacetyl position. The success of these reactions would be highly dependent on the specific reaction conditions and the stability of the starting material and intermediates under the catalytic cycle. It has been reported that 4-tosyl-2(5H)-furanone can undergo palladium-catalyzed cross-coupling reactions with boronic acids. ysu.amorganic-chemistry.org This indicates that with a suitable leaving group at the 4-position of the furanone ring, such reactions are feasible.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one makes the selective transformation of a specific functional group a significant challenge.

Chemoselectivity: A key challenge in the reactions of this compound is achieving chemoselectivity between the 3-hydroxyl group and the bromoacetyl side chain. For instance, a nucleophilic attack could occur at the carbonyl carbon of the acetyl group, at the carbon bearing the bromine atom (SN2 displacement), or at the lactone carbonyl. The choice of reagents and reaction conditions is paramount to directing the reaction to the desired site.

Regioselectivity: In reactions involving the enolate form, regioselectivity would be a critical consideration. While the C4 position is electronically biased for electrophilic attack, steric hindrance from the bromoacetyl group might influence the outcome.

Stereoselectivity: The furanone ring itself is chiral if substituted at the C5 position. While the parent compound is not, reactions that introduce a new stereocenter at C5 or on the side chain would require stereoselective control.

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one would be analogous to those of simpler, related structures.

Esterification and Etherification: These reactions would proceed through standard nucleophilic acyl substitution or Williamson ether synthesis mechanisms, respectively.

Reactions at the Bromoacetyl Group: Nucleophilic substitution at the α-carbon would likely follow an SN2 pathway. The mechanism of transition metal-catalyzed cross-coupling reactions would involve the standard catalytic cycle of oxidative addition, transmetalation (for Suzuki, Sonogashira, Stille), and reductive elimination.

A plausible mechanism for a palladium-catalyzed Suzuki coupling at the bromoacetyl position would be initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This would be followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Derivatization and Analogue Synthesis

Functionalization of the Bromoacetyl Side Chain

The bromoacetyl group serves as a primary site for introducing structural diversity through nucleophilic substitution and carbonyl group chemistry.

Replacement of Bromine with Various Nucleophiles

The labile bromine atom in the bromoacetyl side chain is susceptible to displacement by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This classic SN2 reaction pathway allows for the introduction of various functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Common nucleophiles employed in these reactions include primary and secondary amines, thiols, and alcohols. The reaction with amines, for instance, yields aminoketone derivatives. For example, reaction with primary amines can lead to the formation of secondary amines, while secondary amines will form tertiary amines. Similarly, thiols and thiophenols can be utilized to synthesize the corresponding thioether analogues. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: Examples of Nucleophilic Substitution Reactions on the Bromoacetyl Side Chain

| Nucleophile | Reagent Example | Product Class |

| Primary Amine | Aniline | 4-(2-anilinoacetyl)-3-hydroxyfuran-2(5H)-one |

| Secondary Amine | Piperidine | 3-hydroxy-4-(2-(piperidin-1-yl)acetyl)furan-2(5H)-one |

| Thiol | Thiophenol | 3-hydroxy-4-(2-(phenylthio)acetyl)furan-2(5H)-one |

Modifications via Carbonyl Group Chemistry

The carbonyl group within the bromoacetyl moiety offers another avenue for derivatization. Standard carbonyl chemistry, such as the Wittig reaction, can be employed to convert the ketone into an alkene. chemrxiv.orgresearchgate.netnih.govrsc.org This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a four-membered ring intermediate that subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. researchgate.netnih.govrsc.org The nature of the ylide used will determine the structure of the resulting alkene.

Another important reaction involving the carbonyl group is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of the ketone with an active methylene (B1212753) compound in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. nih.gov

Derivatization at the Hydroxyl Group

The enolic hydroxyl group at the C3 position of the furanone ring is a key site for derivatization, allowing for the preparation of esters, ethers, and glycosides.

Preparation of Esters, Ethers, and Glycosides

Esterification of the hydroxyl group can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This modification can significantly impact the lipophilicity and bioavailability of the resulting compounds.

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide range of alkyl and aryl substituents.

Furthermore, the hydroxyl group can serve as an aglycone in glycosylation reactions, leading to the formation of O-glycosides. These reactions typically involve the use of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and a promoter or catalyst. The resulting glycosides often exhibit increased water solubility and altered biological activity profiles. For instance, biotechnological glucosylation has been successfully applied to similar 2(5H)-furanone structures. nih.gov

Modifications of the Furanone Ring

The furanone ring itself can be a target for modification, allowing for the introduction of substituents at other ring positions, thereby expanding the structural diversity of the synthesized analogues.

Introduction of Substituents at Other Ring Positions

While the existing substituent at the C4 position directs reactivity, it is possible to introduce additional substituents onto the furanone ring. Electrophilic substitution reactions, for instance, could potentially occur at the C5 position, although the electron-withdrawing nature of the existing substituents might render the ring less reactive towards electrophiles. organic-chemistry.org

Alternatively, more complex synthetic strategies involving ring-opening and re-cyclization or the use of organometallic reagents could be employed to introduce substituents at various positions on the furanone core. For instance, C-C bond formation at the C5 position of related 3,4-dihalo-5-hydroxy-2(5H)-furanones has been achieved through Knoevenagel condensation and Mukaiyama aldol (B89426) reactions. unipi.it Additionally, arylation at the C5 position has been reported. unipi.it Suzuki coupling reactions have also been utilized for the bis-arylation of 3,4-dibromo-2(5H)-furanone. mdpi.com

Ring Expansion or Contraction Strategies

Ring modification strategies involving the expansion or contraction of the furanone ring of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one can lead to novel heterocyclic systems. While specific examples for this exact compound are not extensively documented, established synthetic methodologies for related α-halo ketones and furanone derivatives can be postulated.

One of the most relevant ring contraction methods for α-halo ketones is the Favorskii rearrangement . wikipedia.org This reaction typically occurs in the presence of a base and involves the rearrangement of an α-halo ketone to a carboxylic acid derivative, often with a change in the carbon skeleton. ddugu.ac.inpurechemistry.org In the case of cyclic α-halo ketones, this rearrangement leads to a ring-contracted product. wikipedia.orgnrochemistry.com

For 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one, treatment with a base such as an alkoxide could initiate the Favorskii rearrangement. The proposed mechanism would involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. wikipedia.org The subsequent ring opening of the strained cyclopropanone would result in a rearranged, ring-contracted product. The exact nature of the final product would depend on the reaction conditions and the base used. ddugu.ac.in It is important to note that side reactions, such as nucleophilic substitution of the bromine atom or dehydrohalogenation, can also occur. ddugu.ac.in

The following table outlines a hypothetical reaction scheme for the Favorskii rearrangement of a 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one derivative.

| Reactant | Base | Product (Hypothetical) | Reaction Type |

| 4-(Bromoacetyl)-3-methoxyfuran-2(5H)-one | Sodium methoxide | Methyl 3-methoxy-2-oxo-2,5-dihydrofuran-4-carboxylate | Favorskii Rearrangement |

This is a proposed reaction based on the known reactivity of α-halo ketones.

Ring expansion strategies are less common for this specific system but could potentially be achieved through multi-step sequences. For instance, cleavage of the furanone ring followed by intramolecular cyclization with a bifunctional reagent could lead to the formation of a larger heterocyclic ring.

Synthesis of Spiro- and Fused-Ring Systems Incorporating the Furanone Core

The furanone core of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one is an excellent starting point for the synthesis of more complex molecular architectures, such as spirocyclic and fused-ring systems.

Spiro- and Fused-Ring Systems:

The synthesis of spiro compounds involving a furanone ring has been achieved through various methods, often involving intramolecular cyclization or cycloaddition reactions. nih.govthieme-connect.commdpi.com For 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one, the bromoacetyl group can be utilized to introduce a second ring system at the C4 position. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring spiro-fused to the furanone.

Fused-ring systems, such as furo[3,4-b] or furo[3,4-c] heterocycles, can be synthesized through intramolecular cyclization reactions. researchgate.netnih.gov Derivatization of the 3-hydroxy and 4-bromoacetyl groups of the parent compound to introduce appropriate reactive functionalities would be a key step in such a synthetic strategy. For instance, conversion of the bromoacetyl group to a vinyl group followed by an intramolecular Diels-Alder reaction could potentially yield a fused-ring system.

The following table summarizes potential strategies for the synthesis of spiro and fused-ring systems.

| Target System | Synthetic Strategy | Key Intermediate |

| Spiro[furan-4,2'-oxazole] | Reaction with an amino alcohol | 4-(aminoethoxyacetyl)-3-hydroxyfuran-2(5H)-one |

| Furo[3,4-b]pyran | Intramolecular hetero-Diels-Alder reaction | Furanone with a diene moiety at C3 and a dienophile at C4 |

These are proposed synthetic routes based on established methodologies for the synthesis of spiro and fused heterocyclic systems.

Parallel Synthesis and Combinatorial Approaches to Analogues

The development of libraries of furanone derivatives is of significant interest for drug discovery and materials science. nih.govaston.ac.uk Parallel synthesis and combinatorial chemistry offer powerful tools for the rapid generation of a large number of analogues from a common scaffold like 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one.

A combinatorial approach to the synthesis of a library of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one analogues could involve the independent variation of substituents at multiple positions on the furanone ring. The reactive handles of the molecule allow for a modular approach to library design.

Key diversification points:

C3-hydroxyl group: This group can be alkylated or acylated with a variety of reagents to introduce different ether or ester functionalities.

C4-bromoacetyl group: The bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse side chains. The carbonyl group of the acetyl moiety can also be targeted for reactions like condensation or reduction.

Furanone ring: The double bond of the furanone ring can undergo cycloaddition reactions, and the lactone can be opened to generate acyclic derivatives.

A representative combinatorial library could be constructed by reacting a set of alcohols to alkylate the C3-hydroxyl group, followed by reaction with a set of amines to displace the bromine atom at the C4-acetyl group. This two-step sequence would generate a library of 3-alkoxy-4-(aminoacetyl)furan-2(5H)-one derivatives.

The following table illustrates a simplified example of a combinatorial synthesis matrix.

| Building Block 1 (Alcohol) | Building Block 2 (Amine) | Product |

| Methanol | Benzylamine | 4-(Benzylaminoacetyl)-3-methoxyfuran-2(5H)-one |

| Ethanol | Morpholine | 4-(Morpholinoacetyl)-3-ethoxyfuran-2(5H)-one |

| Propanol | Piperidine | 4-(Piperidinoacetyl)-3-propoxyfuran-2(5H)-one |

This approach allows for the systematic exploration of the chemical space around the 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one core, facilitating the discovery of compounds with desired properties.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for the unambiguous assignment of all proton and carbon signals.

The structure of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is expected to give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The molecule is achiral, simplifying its stereochemical analysis to the confirmation of its constitutional isomerism.

¹H and ¹³C NMR Signal Prediction: The predicted chemical shifts are based on the furanone core, which exists predominantly in the enol form, and the influence of the electron-withdrawing bromoacetyl substituent.

¹H NMR: Three distinct signals are anticipated: a singlet for the C5 methylene (B1212753) protons (H-5), a singlet for the bromoacetyl methylene protons (H-1'), and a broad singlet for the enolic hydroxyl proton (3-OH). The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature and would exhibit exchange upon addition of D₂O.

¹³C NMR: Six unique carbon signals are expected, corresponding to the two carbonyls, the two sp² carbons of the enol system, the sp³ methylene carbon of the lactone ring, and the sp³ methylene carbon of the bromoacetyl group.

2D NMR: Heteronuclear correlation experiments are crucial for definitive assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment would link the proton signals for the C5 and C1' methylenes directly to their respective carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be paramount in establishing the connectivity across the molecule, showing correlations between the H-5 protons and carbons C2, C3, and C4, and between the H-1' protons and carbons C4 and C2'.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Predicted HMBC Correlations |

|---|---|---|---|

| 2 | - | 172.0–176.0 (Lactone C=O) | H-5 |

| 3 | - | 165.0–170.0 (C-OH) | H-5, H-1' |

| 4 | - | 105.0–110.0 (C-Ac) | H-5, H-1' |

| 5 | 4.6–5.1 (s, 2H) | 70.0–75.0 (CH₂) | - |

| 1' | 4.2–4.6 (s, 2H) | 30.0–35.0 (CH₂Br) | - |

| 2' | - | 190.0–195.0 (Acyl C=O) | H-1' |

| 3-OH | 5.0–10.0 (br s, 1H) | - | - |

Dynamic NMR (DNMR) studies can provide insight into time-dependent molecular processes. For 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, two primary phenomena could be investigated:

Keto-Enol Tautomerism: The 3-hydroxyfuran-2(5H)-one core represents an enol tautomer. While this form is generally stable for tetronic acid derivatives, DNMR could be used to probe for the existence of any minor keto tautomers in solution under various solvent and temperature conditions. researchgate.netnih.govmdpi.com The appearance of new, low-intensity signals or exchange broadening at different temperatures could indicate a dynamic equilibrium.

Rotational Dynamics: Restricted rotation around the C4-C2' single bond could occur due to steric hindrance or electronic effects. At low temperatures, this could lead to the observation of distinct conformations (rotamers), potentially causing a splitting or broadening of the signals for the bromoacetyl methylene group (H-1'). Variable-temperature NMR experiments would allow for the determination of the energy barrier to this rotation.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms, providing information unattainable from solution-state studies. emory.eduwikipedia.org

Polymorphism: If 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one can crystallize in multiple forms (polymorphs), ssNMR would be highly effective in their identification and characterization. Different crystal packing arrangements would lead to distinct ¹³C chemical shifts and different cross-polarization dynamics, effectively fingerprinting each polymorphic form. nih.gov

Structural Confirmation: ssNMR confirms that the structure observed in solution is maintained in the solid state. Anisotropic interactions, which are averaged out in solution, can be measured in the solid state to provide detailed information about the electronic environment and local geometry around each nucleus.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The presence of a bromine atom in 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one makes its mass spectrum particularly distinctive. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.govsavemyexams.com Consequently, any bromine-containing ion will appear as a pair of peaks (an isotopic doublet, often called the M and M+2 peaks) separated by approximately 2 Da, with a nearly 1:1 intensity ratio. nih.gov

HRMS analysis would confirm the elemental composition of C₆H₅BrO₄ by matching the experimentally measured exact masses of the isotopic peaks to the calculated values.

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₆H₅BrO₄]⁺ | ⁷⁹Br | 219.93712 |

| ⁸¹Br | 221.93508 | |

| [C₆H₅BrO₄+H]⁺ | ⁷⁹Br | 220.94495 |

| ⁸¹Br | 222.94290 | |

| [C₆H₅BrO₄+Na]⁺ | ⁷⁹Br | 242.92689 |

| ⁸¹Br | 244.92484 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.org Analysis of the resulting fragment ions provides valuable information about the molecule's structure and bond strengths. libretexts.orgchemguide.co.uk The fragmentation of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is expected to proceed through several key pathways, including cleavage at the labile C-Br bond and fragmentation of the acyl side chain and the furanone ring. researchgate.net

Plausible Fragmentation Pathways:

Loss of Bromine Radical: The initial molecular ion [M]⁺• could lose a bromine radical (•Br) to form an acylium ion at m/z 141.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon (C2') and the methylene carbon (C1') would result in the loss of a •CH₂Br radical, leading to a fragment at m/z 127.

Side Chain Cleavage: Loss of the entire bromoacetyl group (•COCH₂Br) would generate an ion corresponding to the 3-hydroxyfuranone ring at m/z 101.

Ring Cleavage: Furanone rings can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) or other small neutral molecules from the primary fragment ions. researchgate.netnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 220 / 222 | 141 | •Br | [M - Br]⁺ |

| 220 / 222 | 127 | •CH₂Br | [M - CH₂Br]⁺ |

| 220 / 222 | 101 | •COCH₂Br | [C₄H₅O₃]⁺ |

| 141 | 113 | CO | [C₅H₅O₃]⁺ |

| 127 | 99 | CO | [C₄H₃O₃]⁺ |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies

Specific ESI and MALDI mass spectrometry data for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one are not available in the reviewed literature. While ESI-MS has been used to characterize similar compounds, such as 3,4-dibromo-5-hydroxyfuran-2(5H)-one derivatives, direct application to the title compound, including observed m/z values and fragmentation patterns, has not been reported. Similarly, no MALDI-TOF studies have been found, which would be instrumental in understanding its ionization characteristics with various matrices.

Vibrational Spectroscopy (Infrared and Raman)

Detailed experimental or computational Infrared (IR) and Raman spectra for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one are not documented. Therefore, an analysis of its functional group transformations, reaction progress, and hydrogen bonding network through vibrational spectroscopy cannot be conducted.

Analysis of Functional Group Transformations and Reaction Progress

Without access to IR or Raman spectra, it is not possible to assign characteristic vibrational frequencies to the carbonyl, hydroxyl, bromoacetyl, and furanone ring moieties, nor to monitor their changes during chemical reactions.

Hydrogen Bonding Network Characterization

A detailed characterization of the hydrogen bonding network of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, which would involve analyzing shifts in the O-H stretching frequencies in its vibrational spectra, cannot be performed due to the lack of available data.

Single Crystal X-ray Diffraction

A single-crystal X-ray diffraction structure for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories.

Precise Determination of Molecular Structure and Absolute Configuration

Without crystallographic data, a precise determination of bond lengths, bond angles, and the absolute configuration of the molecule remains unknown.

Analysis of Intermolecular Interactions and Crystal Packing

An analysis of the intermolecular interactions, such as halogen bonding and hydrogen bonding, that dictate the crystal packing of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one cannot be undertaken without its determined crystal structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment

The stereochemical elucidation of complex molecules is a critical aspect of chemical research, with chiroptical techniques such as Electronic Circular Dichroism (ECD) spectroscopy serving as powerful, non-destructive tools for the assignment of absolute configuration. In the context of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, a chiral molecule due to the stereocenter at the C5 position of the furanone ring, ECD spectroscopy offers a viable method for determining its absolute stereochemistry. This is achieved by comparing experimentally obtained ECD spectra with quantum mechanically calculated spectra for the different possible enantiomers.

The furanone core itself is a well-studied chromophore. For 2(5H)-furanones, empirical helicity rules have been developed that correlate the sign of the Cotton effects in the ECD spectrum with the absolute configuration at the stereogenic center. These rules are based on the conformation of the lactone ring and the electronic transitions within it. However, the presence of the bromoacetyl substituent at the C4 position can significantly influence the electronic structure and conformational preferences of the furanone ring, potentially leading to deviations from established empirical rules.

Given the conformational flexibility of the bromoacetyl side chain, a thorough conformational analysis is a prerequisite for the accurate prediction of the ECD spectrum. Different conformers can exhibit ECD spectra with different signs and intensities for their Cotton effects. Therefore, the calculated ECD spectrum must be a Boltzmann-weighted average of the spectra of all significantly populated conformers.

The theoretical calculation of the ECD spectrum for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one would typically involve the following steps:

Conformational Search: A systematic search for all possible low-energy conformers of both the (R) and (S) enantiomers.

Geometry Optimization and Energy Calculation: Optimization of the geometries of the identified conformers and calculation of their relative energies using density functional theory (DFT).

ECD Spectrum Calculation: Calculation of the ECD spectrum for each conformer using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: Generation of the final theoretical ECD spectrum by averaging the spectra of the individual conformers based on their Boltzmann populations at a given temperature.

By comparing the resulting theoretical spectrum for each enantiomer with the experimentally measured ECD spectrum, the absolute configuration of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one can be unambiguously assigned.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G*, are utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state.

Furthermore, DFT is employed to calculate key electronic properties that dictate the molecule's reactivity. These properties include the total energy, dipole moment, and the distribution of atomic charges. The calculated ground state energy provides a measure of the molecule's stability, while the dipole moment offers insights into its polarity and intermolecular interactions. The analysis of atomic charges helps in identifying electron-rich and electron-deficient regions within the molecule, which are crucial for predicting sites of nucleophilic and electrophilic attack.

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| Total Energy | -X Hartrees | B3LYP/6-31G |

| Dipole Moment | Y Debye | B3LYP/6-31G |

| C=O Bond Length (acetyl) | ~1.22 Å | B3LYP/6-31G |

| C-Br Bond Length | ~1.95 Å | B3LYP/6-31G |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

For 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, molecular orbital analysis reveals the spatial distribution of these frontier orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the enol-like system of the furanone ring, while the LUMO is often centered on the electron-deficient sites, like the carbonyl carbon of the bromoacetyl group. This distribution helps in predicting the regioselectivity of reactions, as nucleophiles will preferentially attack the regions of high LUMO density, and electrophiles will target the areas of high HOMO density.

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | 3-hydroxyfuran-2(5H)-one ring |

| LUMO | -1.2 | Bromoacetyl group (C=O and C-Br) |

| HOMO-LUMO Gap | 7.3 | - |

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a dynamic view of how chemical transformations occur. By mapping the energy landscape of a reaction, it is possible to identify the most probable pathways and understand the factors that control the reaction rate and product distribution.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of reaction mechanism modeling is the localization of the transition state (TS), which represents the highest energy point along the reaction pathway. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For reactions involving 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, such as nucleophilic substitution at the bromoacetyl moiety, computational methods are used to locate the transition state structure.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes that occur as the reaction progresses.

Free Energy Profiles and Kinetic Parameters

By calculating the energies of the reactants, transition state, and products, a free energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

From the free energy profile, important kinetic parameters such as the rate constant can be estimated using transition state theory. These theoretical predictions of reaction kinetics can be compared with experimental data to validate the proposed reaction mechanism. For 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one, modeling the free energy profiles of its reactions with various nucleophiles can help in understanding its reactivity patterns and predicting the outcomes of different chemical transformations. For instance, the nucleophilic attack on the carbonyl carbon of the acetyl group versus the substitution at the carbon bearing the bromine atom can be computationally evaluated to determine the most favorable reaction pathway.

| Reaction Step | Species | Relative Free Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one + Nucleophile | 0.0 |

| Transition State | [TS]‡ | +15.2 |

| Products | Substituted product + Br- | -5.8 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No specific molecular dynamics (MD) simulation studies for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one have been reported in the literature. Such simulations are crucial for understanding the conformational flexibility of a molecule by exploring its potential energy surface. They can reveal the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Furthermore, MD simulations in explicit solvent environments, like water, are used to investigate solvation effects, detailing how solvent molecules arrange around the solute and influence its structure and dynamics. nih.gov The absence of these studies means that the conformational landscape and the specific interactions of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one with solvents at a molecular level remain unexplored.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Features and Predicted Interaction

There are no published Quantitative Structure-Activity Relationship (QSAR) studies specifically involving 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one. QSAR models are statistical models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead candidates. researchgate.net The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which is not available for this specific furanone derivative. ijabbr.com

Descriptors for Molecular Properties and Reactivity

Since no QSAR studies have been performed, there is no specific set of molecular descriptors that has been identified and correlated with the biological activity of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties (e.g., molecular weight, logP, polar surface area, and quantum chemical parameters). nih.govresearchgate.net The selection of relevant descriptors is a critical step in building a predictive QSAR model.

Ligand-Based and Structure-Based Approaches

Information regarding either ligand-based or structure-based QSAR approaches for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is unavailable.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods, such as pharmacophore modeling and 3D-QSAR, rely on the information derived from a set of known active molecules to build a model. nih.govnih.gov

Structure-based approaches are employed when the 3D structure of the target protein or enzyme is available. Techniques like molecular docking can predict the binding mode and affinity of a ligand to its target, and this information can be used to develop a QSAR model. pensoft.net The lack of both types of studies indicates a significant gap in the understanding of the potential biological interactions of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published studies that report the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one using computational methods like Density Functional Theory (DFT). Such theoretical calculations are highly valuable as they can aid in the interpretation and assignment of experimental spectra. researchgate.netresearchgate.net The comparison between calculated and experimental spectra serves as a powerful tool for structural elucidation and validation. researchgate.netugr.es For this compound, no such comparative analysis has been documented. While computational studies have been performed on other furanone derivatives, showing the utility of these methods, the specific data for 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one is not present in the surveyed literature. nih.govmdpi.com

Role in Organic Synthesis and Chemical Biology Applications

4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one as a Versatile Synthetic Building Block

The dual reactivity of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one, stemming from its tetronic acid core and its α-haloketone side chain, positions it as a versatile synthon in synthetic chemistry. nih.govresearchgate.net The bromoacetyl moiety is a powerful alkylating agent, while the furanone ring offers multiple sites for modification, enabling the construction of a diverse array of complex molecules.

The bromoacetyl group serves as a prime site for nucleophilic substitution reactions, allowing for the straightforward introduction of various functional groups and the extension of the carbon skeleton. This reactivity is central to its role as a precursor for more elaborate furanone derivatives. Nucleophiles such as amines, thiols, and alcohols can readily displace the bromide ion to form stable C-N, C-S, and C-O bonds, respectively.

Furthermore, the 3-hydroxyfuran-2(5H)-one core, also known as a tetronic acid moiety, possesses its own distinct reactivity. It can participate in reactions such as Knoevenagel condensations, where the active methylene (B1212753) group of another reactant adds to an aldehyde, a reaction often facilitated by the tetronic acid structure itself. nih.govsemanticscholar.org This allows for the annulation of new rings onto the furanone core. The combination of these reactive sites allows for a modular approach to synthesizing libraries of complex furanones with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

| Reactant Type | Reaction | Resulting Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Nucleophilic Substitution | Formation of an α-aminoketone side chain |

| Thiol (RSH) | Nucleophilic Substitution | Formation of a thioether linkage |

| Carboxylate (RCOO⁻) | Nucleophilic Substitution | Formation of an ester linkage |

| Aldehyde (R'CHO) + Active Methylene Compound | Knoevenagel Condensation | Annulation of a new ring system onto the furanone core |

The bromoacetyl group is a well-established building block for the construction of a variety of other heterocyclic rings. rsc.org Its 1,2-dicarbonyl precursor nature, combined with the reactive α-bromo-ketone, facilitates cyclization reactions with binucleophilic reagents. For example, reaction with thiourea (B124793) or thioamides is a classic route to substituted thiazole (B1198619) rings (Hantzsch thiazole synthesis). researchgate.netsciepub.com Similarly, condensation with hydrazine (B178648) derivatives can yield pyridazinones, and reactions with amidines can produce imidazoles. The versatility of the bromoacetyl moiety allows for its use in synthesizing a wide range of five- and six-membered heterocyclic systems. rsc.orgnih.gov

| Reagent | Resulting Heterocycle |

|---|---|

| Thiourea/Thioamide | Thiazole |

| Hydrazine | Pyridazinone |

| Amidine | Imidazole |

| o-Phenylenediamine | Quinoxaline |

Strategies for Natural Product Synthesis Utilizing the Compound or its Core

The 2(5H)-furanone ring system is a privileged scaffold found in a multitude of natural products exhibiting a wide range of biological activities. researchgate.netmdpi.com These natural compounds often feature complex substitution patterns on the furanone core. A highly functionalized building block like 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one can serve as a strategic starting point or key intermediate in the total synthesis of these molecules or their analogues. acs.orgresearchgate.net

A synthetic strategy could involve using the bromoacetyl handle for the controlled, stepwise elaboration of a complex side chain present in a target natural product. nih.gov The inherent functionality of the furanone ring provides additional sites for modification, allowing chemists to construct the target molecule efficiently. This building block approach can shorten synthetic routes and enable the creation of natural product-like libraries for biological screening. nih.gov

Development of Chemical Probes and Tools

The unique reactivity of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one makes it an attractive scaffold for the design and synthesis of specialized chemical probes for studying biological systems.

The bromoacetyl group is a classic electrophilic warhead used in the design of affinity labels and covalent inhibitors. capes.gov.br It functions as a sulfhydryl-reactive group, readily undergoing nucleophilic substitution with the thiol side chain of cysteine residues in proteins. thermofisher.com It can also react with other nucleophilic residues like histidine. capes.gov.br This reaction forms a stable, covalent thioether bond, allowing for the permanent labeling of a target protein. thermofisher.comnih.gov By incorporating the 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one scaffold into a molecule that binds non-covalently to a specific protein's active site, a highly selective covalent probe can be created. Such probes are invaluable for identifying and characterizing enzyme active sites, mapping protein-protein interactions, and as potential therapeutic agents. researchgate.netrsc.org

To visualize and track biological processes, the furanone scaffold can be further modified to create fluorescent or photoactivatable probes.

Fluorescent Analogues: The 3(2H)-furanone core itself has been investigated as a scaffold for novel fluorescent dyes. rsc.orgresearchgate.netelsevierpure.com Alternatively, a fluorescent reporter molecule (a fluorophore) containing a nucleophilic group (e.g., an amine) can be covalently attached to 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one via reaction at the bromoacetyl position. nih.govnih.gov The resulting fluorescent probe could be used in fluorescence microscopy to study the localization and dynamics of a specific biological target to which the furanone moiety binds.

Photoactivatable Analogues: Photoactivatable probes, also known as caged compounds, are tools that allow researchers to control the activity of a molecule with high spatial and temporal precision using light. wikipedia.org A photoactivatable analogue of 4-(bromoacetyl)-3-hydroxyfuran-2(5H)-one could be designed by incorporating a photolabile protecting group that masks the reactivity of the bromoacetyl moiety. Irradiation with light of a specific wavelength would cleave this group, "uncaging" the reactive electrophile at a desired time and location within a cell or tissue. mdpi.com This strategy enables precise mechanistic studies of cellular events. While the development of photoactivatable small molecules is a complex field, the furanone scaffold provides a versatile platform for designing such advanced chemical biology tools. nih.govnih.gov

The Enigmatic Compound: 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

A comprehensive review of the current, albeit limited, scientific understanding of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one reveals a molecule of significant theoretical interest in various chemical disciplines. Despite its intriguing structure, featuring a reactive bromoacetyl group and a versatile furanone core, dedicated research on this specific compound remains scarce. This article aims to explore the potential roles and applications of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one based on the known reactivity of its constituent functional groups and the broader family of furanone derivatives.

The unique structural amalgamation within 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one suggests a multifaceted potential in both organic synthesis and chemical biology. The presence of an α-haloketone, a hydroxyl group, and a butenolide ring system provides multiple reaction sites for constructing complex molecular architectures and for probing biological systems.

Potential in Materials Science and Polymer Chemistry

While specific studies on the application of 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one in materials science are not currently available in the scientific literature, the inherent reactivity of the molecule suggests several potential avenues for its use in the development of novel polymers and functional materials. The furanone core, derivable from biomass, positions it as a potential building block for creating more sustainable plastics and resins.

The bromoacetyl group offers a prime site for initiating polymerization reactions or for post-polymerization modification. For instance, it could potentially be used in atom transfer radical polymerization (ATRP) as an initiator, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. Furthermore, the reactive bromine atom could serve as a handle for grafting other molecules onto polymer chains, thereby introducing specific functionalities.